Arachidonyl-coa

Description

Properties

CAS No. |

17046-56-9 |

|---|---|

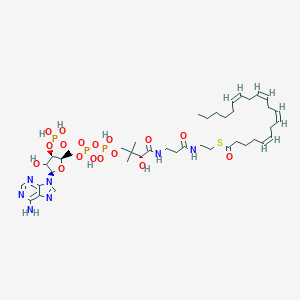

Molecular Formula |

C41H66N7O17P3S |

Molecular Weight |

1054 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenethioate |

InChI |

InChI=1S/C41H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4-7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b9-8-,12-11-,15-14-,18-17-/t30-,34-,35-,36+,40-/m1/s1 |

InChI Key |

JDEPVTUUCBFJIW-YQVDHACTSA-N |

SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

physical_description |

Solid |

Synonyms |

arachidonoyl-CoA arachidonoyl-coenzyme A arachidonyl-CoA arachidonyl-coenzyme A coenzyme A, arachidonyl- |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Arachidonyl-CoA in the Eicosanoid Synthetic Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonyl-CoA, the coenzyme A thioester of arachidonic acid, occupies a critical regulatory node in the complex network of eicosanoid production. While free arachidonic acid is the direct precursor for the cyclooxygenase (COX) and lipoxygenase (LOX) pathways that generate prostaglandins, thromboxanes, and leukotrienes, the formation and metabolism of this compound dictate the availability of this substrate. This technical guide provides an in-depth exploration of the function of this compound, detailing its synthesis by Acyl-CoA synthetases (ACSLs), its role in fatty acid remodeling, and its direct, albeit less favorable, substrate activity for certain lipoxygenase isoforms. This document summarizes key quantitative data, provides detailed experimental protocols for the core enzymatic assays, and presents visual diagrams of the pertinent signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field.

Introduction: The Central Role of this compound

Eicosanoids are a class of potent lipid signaling molecules derived from 20-carbon polyunsaturated fatty acids, most notably arachidonic acid (AA).[1] They are integral to a vast array of physiological and pathological processes, including inflammation, immunity, hemostasis, and pain perception.[2] The synthesis of eicosanoids is tightly regulated, with the availability of free arachidonic acid being the rate-limiting step.[3] Arachidonic acid is primarily stored in an esterified form within membrane phospholipids (B1166683) and is released by the action of phospholipase A2 (PLA2).[2][4]

Once liberated, free arachidonic acid can be shunted down two major pathways: direct oxygenation by cyclooxygenases (COX) and lipoxygenases (LOX) to produce eicosanoids, or activation to this compound by a family of enzymes known as long-chain Acyl-CoA synthetases (ACSLs).[4] This activation to this compound is a pivotal control point, as it diverts arachidonic acid away from immediate eicosanoid synthesis and channels it towards re-esterification into phospholipids, thereby regulating the pool of free arachidonic acid available for the COX and LOX enzymes.[3] Furthermore, recent evidence suggests that this compound itself can serve as a direct, though less efficient, substrate for some lipoxygenase isoforms.[5]

This guide will dissect the multifaceted role of this compound in eicosanoid production, providing a technical resource for researchers and drug development professionals.

Synthesis of this compound: The Role of Acyl-CoA Synthetases

The conversion of free arachidonic acid to this compound is catalyzed by long-chain Acyl-CoA synthetases (ACSLs).[6] There are five main ACSL isoforms (ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6) in mammals, each with distinct tissue distributions, subcellular localizations, and substrate specificities.[7][8]

Of particular importance in arachidonic acid metabolism is ACSL4, which exhibits a marked preference for arachidonic acid as its substrate.[6][8] This high affinity suggests a specialized role for ACSL4 in pathways involving arachidonic acid, including the regulation of eicosanoid synthesis.[6][9] The activation of arachidonic acid to this compound by ACSLs serves as a "metabolic trap," preventing its release from the cell and directing it towards intracellular metabolic pathways.[10]

Quantitative Data: Enzyme Kinetics of ACSL Isoforms

The substrate specificity of ACSL isoforms can be quantitatively compared using their Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity). A lower Km value indicates a higher affinity of the enzyme for the substrate.

| ACSL Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| Rat Brain Microsomes | Arachidonic Acid | 36 | 32.4 | [11] |

| Rat Brain Microsomes (with Triton X-100) | Arachidonic Acid | 9.4 | 25.7 | [11] |

| Purified ACSL4 | Arachidonic Acid | 15 | Not Reported | [12] |

| Purified ACSL4 | Palmitate | 100 | Not Reported | [12] |

| Partially Purified ACSL4 | Arachidonic Acid | 10 | Not Reported | [12] |

| Partially Purified ACSL4 | Palmitate | 5.4 | Not Reported | [12] |

Note: Experimental conditions can vary between studies, and these values should be used for comparative purposes.

The Dual Function of this compound in Eicosanoid Production

This compound influences eicosanoid synthesis through two primary mechanisms: indirect regulation of substrate availability and direct substrate provision for certain enzymes.

Indirect Regulation: Controlling the Free Arachidonic Acid Pool

The primary role of this compound in the context of eicosanoid synthesis is to regulate the concentration of free arachidonic acid. Under basal conditions, the rate of arachidonic acid release by phospholipases is balanced by its re-esterification into membrane phospholipids, a process that requires its activation to this compound.[3] This continuous remodeling of cellular membranes keeps the levels of free arachidonic acid low, thereby limiting eicosanoid production.[3] Upon cellular stimulation, the activity of phospholipases increases, leading to a surge in free arachidonic acid that can outpace the capacity of ACSLs, making it available for COX and LOX enzymes.[3]

Direct Substrate for Lipoxygenases

While the prevailing model emphasizes free arachidonic acid as the primary substrate for eicosanoid synthesis, recent studies have shown that this compound can be directly oxygenated by several mammalian lipoxygenase (ALOX) isoforms.[5] However, for most ALOX isoforms, this compound is a less suitable substrate compared to free arachidonic acid.[5] The product profiles from the oxygenation of this compound can also differ from those of free arachidonic acid, suggesting a potential for the synthesis of novel bioactive mediators.[5] In contrast, there is no substantial evidence to suggest that this compound is a direct substrate for cyclooxygenase enzymes.

Experimental Protocols

Measurement of Long-Chain Acyl-CoA Synthetase (ACSL) Activity (Radiometric Assay)

This assay quantifies ACSL activity by measuring the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA.[10][13]

Materials:

-

Cell or tissue lysate

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 200 µM DTT

-

ATP solution (100 mM)

-

Coenzyme A (CoA) solution (10 mM)

-

[¹⁴C]-Arachidonic acid (or other radiolabeled fatty acid)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Dole's solution: Isopropanol:Heptane (B126788):H₂SO₄ (40:10:1)

-

Heptane

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a stock solution of [¹⁴C]-arachidonic acid bound to BSA.

-

In a microcentrifuge tube, combine the cell lysate with the assay buffer.

-

Add ATP and CoA to the reaction mixture.

-

Initiate the reaction by adding the [¹⁴C]-arachidonic acid-BSA complex.

-

Incubate the reaction at 37°C for a specified time (e.g., 10-20 minutes).

-

Stop the reaction by adding Dole's solution.

-

Add heptane and water to separate the phases. The upper heptane phase contains the unreacted fatty acid, while the lower aqueous phase contains the [¹⁴C]-Arachidonyl-CoA.

-

Collect the lower aqueous phase.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the ACSL activity based on the amount of radiolabeled acyl-CoA formed per unit time per amount of protein.

Cyclooxygenase (COX) Activity Assay (Colorimetric)

This assay measures the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate.[14][15]

Materials:

-

Tissue homogenate or purified enzyme

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0)

-

Heme

-

Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Arachidonic acid solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare tissue homogenate or cell lysate in cold buffer.

-

To the wells of a 96-well plate, add the assay buffer, heme, and the sample.

-

Add the colorimetric substrate to each well.

-

Initiate the reaction by adding the arachidonic acid solution.

-

Incubate at room temperature for a specified time (e.g., 5-10 minutes).

-

Read the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD).

-

Calculate COX activity based on the rate of change in absorbance.

Lipoxygenase (LOX) Activity Assay (Spectrophotometric)

This assay determines LOX activity by measuring the increase in absorbance at 234 nm, which results from the formation of conjugated dienes in the hydroperoxide products.[16]

Materials:

-

Enzyme sample (e.g., purified enzyme, cell lysate)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 6.0)

-

Linoleic acid or arachidonic acid substrate solution

-

UV-transparent cuvettes or microplate

-

Spectrophotometer

Procedure:

-

Prepare the substrate solution (e.g., sodium linoleate).

-

In a cuvette, add the phosphate buffer and the enzyme sample.

-

Initiate the reaction by adding the substrate solution.

-

Immediately measure the change in absorbance at 234 nm over time.

-

Calculate the LOX activity from the initial rate of the reaction, using the molar extinction coefficient of the hydroperoxide product.

Eicosanoid Extraction for Analysis

This protocol describes a solid-phase extraction (SPE) method for isolating eicosanoids from biological samples prior to analysis by techniques such as LC-MS/MS.[17][18]

Materials:

-

Biological sample (e.g., plasma, cell culture supernatant)

-

C18 SPE cartridges

-

Ethanol

-

Ethyl acetate

-

Deionized water

-

2M Hydrochloric acid

-

Internal standards (deuterated eicosanoids)

-

Nitrogen gas stream or centrifugal vacuum evaporator

Procedure:

-

Add internal standards to the biological sample.

-

Acidify the sample to a pH of approximately 3.5 with 2M HCl.

-

Condition the C18 SPE cartridge by washing with methanol followed by deionized water.

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge with water, followed by a water/ethanol mixture, and then hexane to remove impurities.

-

Elute the eicosanoids from the cartridge with ethyl acetate.

-

Evaporate the solvent under a stream of nitrogen or using a centrifugal vacuum evaporator.

-

Reconstitute the dried extract in an appropriate solvent for analysis (e.g., by LC-MS/MS).

Conclusion

This compound is a central molecule in the regulation of eicosanoid biosynthesis. Its primary function is to control the availability of free arachidonic acid, the direct substrate for COX and LOX enzymes, by channeling it towards re-esterification into phospholipids. This regulatory role, primarily mediated by ACSL isoforms like ACSL4, is crucial for maintaining cellular homeostasis and preventing inappropriate eicosanoid production. The discovery that this compound can also serve as a direct substrate for certain lipoxygenases opens up new avenues of research into the potential for novel eicosanoid-like signaling molecules. A thorough understanding of the synthesis and metabolism of this compound is therefore essential for researchers and professionals aiming to develop novel therapeutic interventions targeting inflammatory and other eicosanoid-mediated diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for advancing research in this critical area of lipid signaling.

References

- 1. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eicosanoids Derived From Arachidonic Acid and Their Family Prostaglandins and Cyclooxygenase in Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - Regulated formation of eicosanoids [jci.org]

- 4. Regulation and metabolism of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arachidonoyl-carnitine and arachidonoyl-coenzyme A are suitable substrates for mammalian ALOX isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of acyl-CoA synthetase ACSL4 in arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic properties of arachidonoyl-coenzyme A synthetase in rat brain microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. bioscience.co.uk [bioscience.co.uk]

- 16. Lipoxygenase activity determination [protocols.io]

- 17. arborassays.com [arborassays.com]

- 18. lipidmaps.org [lipidmaps.org]

The Genesis of a Key Metabolite: A Technical Guide to the Discovery and History of Arachidonyl-CoA Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonyl-Coenzyme A (Arachidonyl-CoA) stands as a pivotal intermediate at the crossroads of lipid metabolism and cellular signaling. Its formation, catalyzed by specific acyl-CoA synthetases, represents a critical commitment step, directing the polyunsaturated fatty acid, arachidonic acid, towards either incorporation into cellular membranes or the synthesis of a vast array of potent bioactive lipid mediators known as eicosanoids. This technical guide provides an in-depth exploration of the discovery and history of this compound research, offering researchers, scientists, and drug development professionals a comprehensive resource on its core biochemistry, experimental methodologies, and therapeutic relevance.

A Historical Perspective: From Prostaglandins (B1171923) to a Specific Synthetase

The story of this compound is intrinsically linked to the broader history of research into arachidonic acid and its downstream metabolites, the eicosanoids.

Early Discoveries in Eicosanoid Biology

The early 20th century saw the first glimpses into the biological activities of lipid-derived signaling molecules. Key milestones that set the stage for the discovery of this compound include:

-

1930s: Ulf von Euler's discovery of "prostaglandin," a substance in seminal fluid that could stimulate smooth muscle contraction, marked the beginning of eicosanoid research.[1]

-

1960s: Sune Bergström and Bengt Samuelsson at the Karolinska Institute successfully purified and determined the structures of several prostaglandins.[2][3][4] Their work, along with that of John Vane, who discovered that aspirin (B1665792) inhibits prostaglandin (B15479496) synthesis, earned them the Nobel Prize in Physiology or Medicine in 1982.[2][5][6] This foundational research established arachidonic acid as the precursor to these potent signaling molecules.[3][4]

The Pivotal Discovery of this compound Synthetase

While the conversion of arachidonic acid to prostaglandins was established, the initial activation step remained a critical missing piece of the puzzle. The prevailing thought was that a non-specific long-chain acyl-CoA synthetase was responsible. However, a landmark 1982 paper by Wilson, Prescott, and Majerus from Washington University School of Medicine in St. Louis provided the definitive evidence for a specific enzyme.

Their research, published in the Journal of Biological Chemistry, detailed the "Discovery of an arachidonoyl coenzyme A synthetase in human platelets."[7] They demonstrated that platelets contain two distinct long-chain acyl-CoA synthetases. One was a non-specific enzyme, while the other showed remarkable specificity for arachidonic acid and the related 8,11,14-eicosatrienoic acid.[7] This discovery was crucial as it suggested a dedicated mechanism for channeling arachidonic acid into its various metabolic fates and provided a potential point of regulation.

Quantitative Data on this compound Synthetase

The initial discovery was followed by further characterization of the enzyme's kinetic properties in various tissues and under different conditions. This quantitative data is essential for understanding its physiological role and for developing targeted therapeutics.

| Tissue/Cell Type | Species | Substrate | K_m_ (µM) | V_max_ | Reference |

| Human Platelets | Human | Arachidonic Acid | 30 | 2.9 nmol/min/10^9^ platelets | [7] |

| Human Platelets | Human | ATP | 500 | - | [7] |

| Human Platelets | Human | CoA | 130 | - | [7] |

| Rat Brain Microsomes | Rat | Arachidonic Acid | 36 | 32.4 nmol/min/mg protein | |

| Rat Brain Microsomes | Rat | ATP | 154 | - | |

| Rat Brain Microsomes | Rat | CoA | 8 | - |

Key Signaling Pathways Involving this compound

This compound sits (B43327) at a critical juncture, directing arachidonic acid into two major pathways: esterification into phospholipids (B1166683) for membrane synthesis and storage, or conversion into a plethora of signaling molecules.

The Arachidonic Acid Cascade

The release of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2) is a key initiating event. The free arachidonic acid can then be activated to this compound by an acyl-CoA synthetase, primarily Acyl-CoA Synthetase Long-chain family member 4 (ACSL4), which exhibits a high specificity for arachidonic acid. Once formed, this compound can be a substrate for various enzymes, leading to the production of eicosanoids.

Upstream Regulation and Downstream Fates

The activity of ACSL4 is subject to regulation at the transcriptional and post-translational levels, providing a mechanism to control the flux of arachidonic acid into different pathways. Downstream, this compound not only participates in eicosanoid synthesis but is also a crucial substrate for the acylation of various lysophospholipids to remodel cellular membranes.

Experimental Protocols

The study of this compound and its metabolizing enzymes requires specific and sensitive experimental techniques. Below are detailed methodologies for key experiments.

Measurement of this compound Synthetase Activity

This protocol describes a radiometric assay to measure the activity of this compound synthetase in cell lysates or purified enzyme preparations.

Materials:

-

Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 1 mM ATP.

-

Coenzyme A (CoA) solution: 10 mM in water.

-

[1-¹⁴C]Arachidonic acid (specific activity ~50-60 mCi/mmol).

-

Bovine Serum Albumin (BSA), fatty acid-free.

-

Dole's Reagent: Isopropanol:Heptane (B126788):1M H₂SO₄ (40:10:1, v/v/v).

-

Heptane.

-

Silica (B1680970) gel thin-layer chromatography (TLC) plates.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare Substrate Solution: Prepare a solution of [1-¹⁴C]Arachidonic acid complexed to BSA.

-

Enzyme Preparation: Prepare cell or tissue lysates by sonication or homogenization in a suitable buffer. Centrifuge to remove cellular debris.

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, CoA solution, and the enzyme preparation.

-

Initiate Reaction: Start the reaction by adding the [1-¹⁴C]Arachidonic acid-BSA complex.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop Reaction: Terminate the reaction by adding Dole's Reagent.

-

Extraction: Add heptane and water to the tube, vortex, and centrifuge to separate the phases. The upper heptane phase contains unreacted arachidonic acid, while the lower aqueous phase contains the [1-¹⁴C]this compound.

-

Quantification:

-

TLC Method: Spot an aliquot of the aqueous phase onto a silica gel TLC plate and develop the plate in a suitable solvent system to separate this compound from other components. Scrape the spot corresponding to this compound and quantify the radioactivity by scintillation counting.

-

Direct Counting: Alternatively, an aliquot of the aqueous phase can be directly counted to determine the amount of [1-¹⁴C]this compound formed.

-

Quantification of this compound by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Internal Standard (IS): A stable isotope-labeled analog of this compound (e.g., [¹³C₂₀]this compound).

-

Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v) with 0.1% formic acid.

-

LC column: C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Procedure:

-

Sample Preparation:

-

Homogenize frozen tissue or cell pellets in the ice-cold extraction solvent containing the internal standard.

-

Centrifuge to precipitate proteins.

-

Collect the supernatant and dry it under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the C18 column.

-

Separate the analytes using a gradient of mobile phases A and B.

-

Detect this compound and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and its internal standard should be optimized beforehand.

-

-

Data Analysis:

-

Integrate the peak areas for this compound and the internal standard.

-

Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Experimental and Logical Workflows

Visualizing experimental and logical workflows can aid in the design and execution of research projects focused on this compound.

Workflow for Investigating the Effect of a Drug on this compound Metabolism

This workflow outlines the steps to assess how a novel compound affects the levels of this compound and its downstream metabolites.

Relevance to Drug Development

The central role of this compound in inflammation and cancer has made its synthesizing enzyme, ACSL4, an attractive target for drug development.

ACSL4 as a Therapeutic Target

Elevated expression of ACSL4 has been observed in several types of cancer, including breast and prostate cancer, and is associated with a more aggressive phenotype.[8] Inhibition of ACSL4 has been shown to reduce tumor growth and sensitize cancer cells to other therapies.[8] Furthermore, as a key regulator of the arachidonic acid cascade, targeting ACSL4 offers a potential strategy for the development of novel anti-inflammatory drugs.

Inhibitors of this compound Synthetase

Several small molecule inhibitors of ACSL4 have been identified and are being investigated for their therapeutic potential. These inhibitors can serve as valuable research tools to further elucidate the roles of this compound in health and disease. The development of more potent and specific inhibitors of ACSL4 is an active area of research in the pharmaceutical industry.

Conclusion

The discovery of a specific this compound synthetase was a pivotal moment in our understanding of lipid metabolism and signaling. From its historical roots in prostaglandin research to its current status as a promising drug target, the study of this compound continues to be a vibrant and important field of research. This technical guide provides a comprehensive overview of the key discoveries, quantitative data, experimental methodologies, and therapeutic implications related to this compound, serving as a valuable resource for scientists and researchers dedicated to unraveling the complexities of lipid biology and developing novel therapies for a range of human diseases.

References

- 1. Lipidomics: Techniques, applications, and outcomes related to biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Roles of cPLA2α and Arachidonic Acid in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The early years of lipoprotein research: from discovery to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]

- 8. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Arachidonyl-CoA: Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonyl-CoA is a pivotal intermediate in lipid metabolism, serving as the activated form of arachidonic acid. This thioester of coenzyme A is a critical substrate for the synthesis of a diverse array of bioactive lipid mediators, collectively known as eicosanoids. These signaling molecules are implicated in a wide range of physiological and pathological processes, including inflammation, immunity, and cardiovascular function. A thorough understanding of the structure, chemical properties, and metabolism of this compound is therefore essential for researchers in numerous fields, from basic science to drug discovery and development. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, its central role in signaling pathways, and detailed experimental protocols for its study.

Chemical Structure and Properties

This compound is an amphipathic molecule comprising a long-chain polyunsaturated fatty acyl group (arachidonyl) linked to a coenzyme A moiety via a thioester bond. The arachidonyl group is a 20-carbon chain with four cis double bonds.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenethioate | [1] |

| Chemical Formula | C41H66N7O17P3S | [1] |

| Molecular Weight | 1054.0 g/mol | [1] |

| Physical State | Solid (powder form commercially available) | [2] |

| Melting Point | Not Available | [3] |

| Boiling Point | Not Available | [3] |

| Water Solubility | Predicted: 0.45 g/L | [3] |

Signaling Pathways Involving this compound

This compound is a key precursor in the synthesis of eicosanoids, a large family of signaling molecules that includes prostaglandins, thromboxanes, and leukotrienes. The synthesis of these molecules is initiated by the release of arachidonic acid from membrane phospholipids, which is then activated to this compound. Subsequently, distinct enzymatic pathways, primarily the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, convert arachidonic acid into various eicosanoids.

Experimental Protocols

The study of this compound and its metabolites requires robust methods for their extraction from biological matrices and subsequent quantification. Due to their low abundance and chemical properties, specialized techniques are necessary.

Extraction of Acyl-CoAs from Biological Samples

Two common methods for the extraction of acyl-CoAs are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Detailed Methodologies:

-

Solid-Phase Extraction (SPE):

-

Sample Homogenization: Homogenize tissue or cell samples in a suitable buffer on ice.

-

Protein Precipitation: Precipitate proteins by adding an acidic solution (e.g., perchloric acid) or a cold organic solvent (e.g., acetonitrile).

-

Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins and cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by equilibration with an appropriate buffer.

-

Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low-concentration organic solvent to remove hydrophilic impurities.

-

Elution: Elute the acyl-CoAs from the cartridge using a higher concentration of organic solvent (e.g., methanol or acetonitrile).

-

Drying and Reconstitution: The eluate is typically dried under a stream of nitrogen and reconstituted in a solvent compatible with the subsequent analytical method.

-

-

Liquid-Liquid Extraction (LLE):

-

Sample Homogenization and Protein Precipitation: Follow steps 1-4 as described for SPE.

-

Solvent Addition: Add an immiscible organic solvent (e.g., a mixture of isopropanol (B130326) and hexane) to the supernatant.

-

Phase Separation: Vortex the mixture thoroughly and centrifuge to achieve clear phase separation.

-

Organic Phase Collection: Carefully collect the upper organic phase containing the lipids, including acyl-CoAs.

-

Drying and Reconstitution: Dry the organic phase under nitrogen and reconstitute the residue in a suitable solvent for analysis.

-

Quantification of this compound

The quantification of this compound is most commonly and accurately achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be used, though it is generally less sensitive and specific.

Detailed Methodology (LC-MS/MS):

-

Chromatographic Separation:

-

Inject the reconstituted sample onto a reverse-phase C18 column.

-

Employ a gradient elution using a mobile phase system typically consisting of an aqueous component with a weak acid (e.g., formic or acetic acid) and an organic component (e.g., acetonitrile (B52724) or methanol). This separates this compound from other acyl-CoAs and interfering substances based on hydrophobicity.

-

-

Mass Spectrometric Detection:

-

The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

-

MS1 (Precursor Ion Scan): The mass spectrometer is set to select for the precursor ion of this compound (m/z corresponding to [M+H]+).

-

Collision-Induced Dissociation (CID): The selected precursor ions are fragmented in a collision cell.

-

MS2 (Product Ion Scan): The resulting fragment ions are analyzed in the second mass analyzer. Specific, characteristic fragment ions of this compound are monitored for quantification.

-

-

Quantification:

-

An internal standard (e.g., a stable isotope-labeled version of this compound) is added to the sample at the beginning of the extraction process.

-

The concentration of endogenous this compound is determined by comparing the peak area of its specific fragment ions to the peak area of the corresponding fragment ions of the internal standard.

-

Conclusion

This compound is a central molecule in lipid signaling, and its accurate analysis is crucial for advancing our understanding of numerous physiological and disease processes. This guide has provided a detailed overview of its chemical structure, properties, and its role in the eicosanoid synthesis pathway. The experimental protocols and workflows presented offer a solid foundation for researchers to confidently and accurately investigate the role of this compound in their specific areas of interest. The continued development of analytical techniques will undoubtedly shed further light on the intricate regulatory networks governed by this important lipid metabolite.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0006523) [hmdb.ca]

- 2. Arachidonoyl CoA | C41H66N7O17P3S | CID 5497113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Analysis of the acyl-CoAs that accumulate during the peroxisomal beta-oxidation of arachidonic acid and 6,9,12-octadecatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymes of Arachidonyl-CoA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic synthesis of Arachidonyl-CoA, a critical precursor for a vast array of bioactive lipid mediators. The primary focus is on the Acyl-CoA Synthetase (ACS) family of enzymes, with a detailed exploration of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), the key enzyme exhibiting a pronounced substrate preference for arachidonic acid. This document delves into the kinetic properties of ACSL isoforms, the intricate regulatory networks governing ACSL4 expression and activity, and the downstream metabolic fate of this compound. Detailed experimental protocols for enzyme activity assays and recombinant protein production are provided to facilitate further research in this field. Furthermore, signaling and metabolic pathways are visualized using Graphviz to offer a clear and concise representation of the complex biological processes involved.

Introduction

Arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid, is a pivotal component of cellular membranes and the progenitor of the eicosanoid family of signaling molecules, which includes prostaglandins, thromboxanes, leukotrienes, and lipoxins.[1] These lipid mediators are integral to a myriad of physiological and pathophysiological processes, including inflammation, immunity, hemostasis, and cancer biology.[2] The first and rate-limiting step in the metabolic utilization of free arachidonic acid is its conversion to the thioester derivative, this compound. This activation is catalyzed by a family of enzymes known as Acyl-CoA synthetases (ACSs).[1]

The specificity of these enzymes plays a crucial role in directing arachidonic acid into distinct metabolic pathways. Among the various isoforms, Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), also known as FACL4, has been identified as the principal enzyme responsible for the synthesis of this compound due to its marked substrate preference for arachidonic acid.[1][3] The activity of ACSL4 is therefore a critical control point in the generation of arachidonic acid-derived signaling molecules.

This guide will provide an in-depth analysis of the enzymes involved in this compound synthesis, with a particular emphasis on ACSL4. We will present quantitative data on enzyme kinetics, detailed experimental methodologies, and visual representations of the relevant biochemical pathways to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

The Acyl-CoA Synthetase (ACS) Family

The conversion of free fatty acids to their metabolically active acyl-CoA esters is a fundamental process in lipid metabolism. This reaction is catalyzed by Acyl-CoA synthetases (ACSs), a family of enzymes that are classified based on their substrate specificity for short-, medium-, long-, and very-long-chain fatty acids. The synthesis of this compound is primarily carried out by the long-chain acyl-CoA synthetases (ACSLs). In mammals, the ACSL family comprises five major isoforms: ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6.[4] These isoforms exhibit distinct tissue distribution, subcellular localization, and substrate preferences, which collectively contribute to the channeling of fatty acids into specific metabolic fates, such as β-oxidation or incorporation into complex lipids.[2]

ACSL4: The Key Enzyme for this compound Synthesis

ACSL4 stands out among the ACSL isoforms for its distinct preference for arachidonic acid as a substrate.[1][3] This specificity positions ACSL4 as a gatekeeper for the metabolic pathways that utilize arachidonic acid. The enzyme is an extrinsic membrane protein found on the endoplasmic reticulum, mitochondria-associated membranes, and peroxisomes.[2] Its expression is particularly high in steroidogenic tissues, the brain, and platelets.[1]

The critical role of ACSL4 extends to various cellular processes. It is a key mediator of ferroptosis, a form of iron-dependent programmed cell death, by supplying this compound for the synthesis of peroxidizable phospholipids (B1166683).[5][6] Furthermore, ACSL4 is implicated in inflammatory responses and cancer progression through its role in providing the precursor for eicosanoid production.[2]

Quantitative Data on ACSL Isoforms

The substrate specificity of the different ACSL isoforms is a key determinant of their biological function. The following table summarizes the available kinetic parameters for human ACSL isoforms with arachidonic acid and other representative fatty acids. It is important to note that kinetic parameters can vary depending on the experimental conditions, such as the source of the enzyme (recombinant vs. native) and the assay method used.

| Enzyme Isoform | Fatty Acid Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| ACSL4 (V1) | Arachidonic Acid (20:4) | 1.8 | 100.0 | |

| Eicosapentaenoic Acid (20:5) | 2.0 | 85.0 | ||

| Docosahexaenoic Acid (22:6) | 2.2 | 40.0 | ||

| ACSL4 (V2) | Arachidonic Acid (20:4) | 1.9 | 110.0 | |

| Eicosapentaenoic Acid (20:5) | 2.1 | 90.0 | ||

| Docosahexaenoic Acid (22:6) | 2.3 | 45.0 | ||

| ACSL1 | Palmitic Acid (16:0) | 10 | - | |

| Oleic Acid (18:1) | 10 | - | ||

| Linoleic Acid (18:2) | 10 | - | ||

| ACSL3 | Myristic Acid (14:0) | - | - | |

| Arachidonic Acid (20:4) | - | - | ||

| Eicosapentaenoic Acid (20:5) | - | - | ||

| ACSL5 | Palmitic Acid (16:0) | - | - | |

| Oleic Acid (18:1) | - | - | ||

| Linoleic Acid (18:2) | - | - | ||

| ACSL6 | Palmitic Acid (16:0) | - | - | |

| Arachidonic Acid (20:4) | - | - |

Note: Data for ACSL1, ACSL3, ACSL5, and ACSL6 with arachidonic acid are not consistently reported in a comparable format. The table highlights the strong preference of ACSL4 for polyunsaturated fatty acids.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of enzymes involved in this compound synthesis.

Radiometric Assay for ACSL4 Activity

This protocol describes a robust and sensitive method to measure the enzymatic activity of ACSL4 by quantifying the formation of radiolabeled this compound from [14C]-arachidonic acid.[7][8]

Materials:

-

Recombinant human ACSL4 protein

-

Assay Buffer: 175 mM Tris-HCl (pH 7.4), 10 mM ATP, 8 mM MgCl₂, 5 mM Dithiothreitol (DTT), 0.03% Triton X-100[7]

-

Coenzyme A (CoA) solution (10 mM)

-

[1-14C]-Arachidonic Acid (specific activity 50-60 mCi/mmol)

-

Unlabeled arachidonic acid

-

Dole's Reagent: Isopropanol:Heptane (B126788):1 M H₂SO₄ (80:20:1)[7]

-

Heptane

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 250 µL of assay buffer.

-

Enzyme Addition: Add a known amount of purified recombinant ACSL4 protein (e.g., 5 µg) to the reaction mixture.[7]

-

Pre-incubation: Incubate the mixture for 5 minutes at room temperature.

-

Substrate Addition: Initiate the reaction by adding 10 µM of [1-14C]-arachidonic acid.

-

Incubation: Incubate the reaction for 20 minutes at room temperature.[7]

-

Reaction Termination: Stop the reaction by adding 2.25 mL of modified Dole's reagent.[7]

-

Phase Separation: Add 2 mL of heptane and 0.5 mL of water to the tube. Vortex thoroughly and allow the phases to separate for 15 minutes.[7]

-

Quantification: Carefully remove a 1 mL aliquot of the lower aqueous phase, which contains the [14C]-Arachidonyl-CoA. Transfer it to a scintillation vial.

-

Scintillation Counting: Add 5 mL of scintillation cocktail to the vial and measure the radioactivity using a scintillation counter.

-

Calculation: Calculate the specific activity of the enzyme as nmol of this compound formed per minute per mg of protein.

Expression and Purification of Recombinant Human ACSL4 in E. coli

This protocol provides a general framework for the expression and purification of His-tagged recombinant human ACSL4 from E. coli. Given that ACSL4 is a membrane-associated protein, optimization of expression conditions and the use of detergents for solubilization are critical.

Materials:

-

E. coli expression strain (e.g., Rosetta (DE3) pLysS)[9]

-

Expression vector containing the human ACSL4 cDNA with a C-terminal His6-tag (e.g., pET vector)

-

Luria-Bertani (LB) medium and agar (B569324) plates with appropriate antibiotics (e.g., Kanamycin and Chloramphenicol)[10]

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 5% glycerol, 0.2 mM PMSF, protease inhibitor cocktail, 0.1% Triton X-100[11]

-

Ni-NTA affinity chromatography column

-

Wash Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 5% glycerol, 20 mM imidazole

-

Elution Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 5% glycerol, 250 mM imidazole

-

Dialysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT

Procedure:

-

Transformation: Transform the ACSL4 expression plasmid into competent E. coli Rosetta (DE3) pLysS cells and plate on selective LB agar plates.[12]

-

Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at a reduced temperature (e.g., 18°C) overnight.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.[11]

-

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.[11]

-

Affinity Purification: Apply the clarified supernatant to a pre-equilibrated Ni-NTA column.

-

Washing: Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged ACSL4 protein with Elution Buffer.

-

Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole.

-

Protein Characterization: Confirm the purity and identity of the recombinant protein by SDS-PAGE and Western blotting using an anti-His-tag or anti-ACSL4 antibody.

Expression and Purification of Recombinant Human ACSL4 in Insect Cells

The baculovirus-insect cell system is an excellent alternative for expressing membrane-associated proteins that may not fold correctly in E. coli.

Materials:

-

Sf9 insect cells

-

Baculovirus expression vector containing the human ACSL4 cDNA with a C-terminal His6-tag

-

Insect cell culture medium (e.g., Sf-900 III SFM)

-

Reagents for baculovirus generation (e.g., Bac-to-Bac Baculovirus Expression System)

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.7), 300 mM NaCl, 5% glycerol, 0.2 mM PMSF, protease inhibitor cocktail, 0.1% Triton X-100[11]

-

Ni-NTA affinity chromatography reagents (as in section 4.2)

Procedure:

-

Baculovirus Generation: Generate a high-titer recombinant baculovirus stock encoding His-tagged ACSL4 according to the manufacturer's protocol (e.g., Bac-to-Bac system).[13]

-

Infection: Infect a suspension culture of Sf9 cells (at a density of 2 x 10⁶ cells/mL) with the recombinant baculovirus at a multiplicity of infection (MOI) of 5.[13]

-

Expression: Incubate the infected cell culture at 27°C with shaking for 48-72 hours.

-

Cell Harvest: Harvest the infected cells by centrifugation at 1,000 x g for 15 minutes.

-

Cell Lysis and Purification: Follow the same cell lysis and affinity purification procedure as described for E. coli expression (section 4.2, steps 6-12), with the lysis buffer adapted for insect cells.[11]

Signaling and Metabolic Pathways

The synthesis of this compound is a tightly regulated process that is integrated into broader cellular signaling and metabolic networks. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex relationships.

Caption: The core enzymatic reaction for the synthesis of this compound.

Caption: Major metabolic fates of this compound.

Caption: Key upstream regulators of ACSL4 expression and activity.[5][14]

Caption: Role of ACSL4 and this compound in the ferroptosis pathway.

Conclusion

The synthesis of this compound, predominantly catalyzed by ACSL4, represents a critical nexus in cellular lipid metabolism and signaling. A thorough understanding of the enzymes involved, their kinetic properties, and their regulation is paramount for elucidating the complex roles of arachidonic acid-derived mediators in health and disease. This technical guide has provided a comprehensive overview of the current knowledge in this field, including detailed experimental protocols and pathway visualizations, to serve as a valuable resource for the scientific community. Further research into the specific roles of other ACSL isoforms in arachidonic acid metabolism and the development of isoform-specific inhibitors will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases.

References

- 1. Role of acyl-CoA synthetase ACSL4 in arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ACSL4: biomarker, mediator and target in quadruple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The ACSL4 Network Regulates Cell Death and Autophagy in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Myeloid-specific deficiency of long-chain acyl CoA synthetase 4 (Acsl4) reduces inflammation in vitro and in vivo by remodeling phospholipids and reducing production of arachidonic acid-derived proinflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arachidonic acid downregulates acyl-CoA synthetase 4 expression by promoting its ubiquitination and proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cabd.es [cabd.es]

- 10. angelfire.com [angelfire.com]

- 11. researchgate.net [researchgate.net]

- 12. static.igem.wiki [static.igem.wiki]

- 13. glycoenzymes.ccrc.uga.edu [glycoenzymes.ccrc.uga.edu]

- 14. researchgate.net [researchgate.net]

Regulation of Arachidonyl-CoA Synthetase (ACSL4) Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonyl-CoA synthetase, officially known as Acyl-CoA synthetase long-chain family member 4 (ACSL4), is a pivotal enzyme in lipid metabolism. It exhibits a marked preference for arachidonic acid (AA), converting it into its metabolically active form, arachidonoyl-CoA. This activation is the first committed step for the incorporation of arachidonic acid into cellular lipids and its subsequent metabolism into a diverse array of signaling molecules, including eicosanoids. Given its central role, the activity of ACSL4 is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational mechanisms. Dysregulation of ACSL4 has been implicated in a variety of pathological conditions, including cancer, neurodegenerative diseases, and ferroptosis, an iron-dependent form of programmed cell death. This technical guide provides a comprehensive overview of the core mechanisms governing ACSL4 activity, presenting quantitative data, detailed experimental protocols, and visual representations of key regulatory pathways.

I. Transcriptional Regulation of ACSL4

The expression of the ACSL4 gene is controlled by a complex interplay of transcription factors that bind to specific cis-acting elements in its promoter region. The promoter of the human ACSL4 gene is located on the X chromosome and notably lacks a canonical TATA box, but contains a CCAAT box and numerous binding sites for transcription factors.[1]

Key Transcription Factors

Several transcription factors have been identified as key regulators of ACSL4 transcription:

-

Specificity Protein 1 (Sp1): Sp1 plays a crucial role in the basal and inducible expression of ACSL4.[2][3] It has been shown to bind to the ACSL4 promoter and drive its transcription under both normal and hypoxic conditions.[2] Inhibition of Sp1 leads to a significant reduction in ACSL4 expression.[2]

-

cAMP Response Element-Binding Protein (CREB): The ACSL4 promoter contains a cAMP response element (CRE), and CREB is involved in the cAMP-mediated stimulation of ACSL4 transcription.[2]

-

Peroxisome Proliferator-Activated Receptor delta (PPARδ): In hepatocytes, PPARδ is a tissue-specific transcriptional activator of ACSL4.[2] Activation of PPARδ by its ligands results in increased mRNA and protein levels of ACSL4.[2]

-

TEAD4 and YAP: The transcriptional coactivator Yes-associated protein (YAP) and its DNA-binding partner TEAD4 can upregulate ACSL4 expression by binding to its promoter.[2]

-

Androgen Receptor (AR): In prostate cancer cells, the androgen receptor acts as a transcriptional repressor of ACSL4.[4][5] Inhibition of AR signaling leads to a significant increase in ACSL4 levels.[4][5]

Quantitative Data on Transcriptional Regulation

| Regulator | Effect on ACSL4 Expression | Cell/Tissue Context | Reference |

| Sp1 | Positive | General (basal and hypoxia-induced) | [2][3] |

| CREB | Positive (cAMP-mediated) | General | [2] |

| PPARδ | Positive | Hepatocytes | [2] |

| TEAD4/YAP | Positive | General | [2] |

| Androgen Receptor (AR) | Negative | Prostate Cancer | [4][5] |

II. Post-Transcriptional Regulation of ACSL4

Following transcription, the stability and translation of ACSL4 mRNA are subject to regulation by non-coding RNAs, particularly microRNAs (miRNAs).

MicroRNA-Mediated Regulation

-

miR-34a: This microRNA has been shown to negatively regulate adipogenesis in porcine adipocytes by targeting ACSL4.[6]

-

miR-670-3p: In human glioblastoma cells, miR-670-3p suppresses ferroptosis by directly targeting and downregulating ACSL4 expression.[7]

Quantitative Data on Post-Transcriptional Regulation

| microRNA | Effect on ACSL4 Expression | Cell/Tissue Context | Reference |

| miR-34a | Negative | Porcine Adipocytes | [6] |

| miR-670-3p | Negative | Human Glioblastoma | [7] |

III. Post-Translational Regulation of ACSL4

The activity and stability of the ACSL4 protein are dynamically regulated by a variety of post-translational modifications (PTMs) and protein-protein interactions.

Ubiquitination and Proteasomal Degradation

ACSL4 is a target for ubiquitination, a process that marks proteins for degradation by the proteasome. A key finding is the substrate-induced degradation of ACSL4.

-

Arachidonic Acid-Induced Ubiquitination: Treatment of hepatic cells with arachidonic acid, the preferred substrate of ACSL4, significantly enhances the ubiquitination of the ACSL4 protein.[8][9] This leads to its rapid degradation via the proteasomal pathway.[8][9] This substrate-induced feedback mechanism provides a direct means to control cellular levels of active ACSL4.

-

UBE2C-Mediated Ubiquitination: The E2 ubiquitin-conjugating enzyme UBE2C has been shown to mediate the K48-linked polyubiquitination of ACSL4, leading to its proteasomal degradation and thereby inhibiting ferroptosis in gastric cancer.[10]

Quantitative Data on Ubiquitination

| Regulatory Event | Effect on ACSL4 | Quantitative Change | Cell/Tissue Context | Reference |

| Arachidonic Acid Treatment | Increased Ubiquitination and Degradation | ~4-fold decrease in protein half-life (from 17.3h to 4.2h) | HepG2 Cells | [8][9] |

| UBE2C Overexpression | Increased K48-linked Polyubiquitination and Degradation | Not specified | Gastric Cancer Cells | [10] |

Phosphorylation

Phosphorylation of ACSL4 by various kinases can either activate or inhibit its enzymatic activity, highlighting the complexity of its regulation.

-

Protein Kinase C (PKC): Cellular stress can activate PKC, which in turn phosphorylates ACSL4, leading to a decrease in its activity.[1]

-

Protein Kinase C beta II (PKCβII): In the context of ferroptosis, PKCβII phosphorylates ACSL4 at the Threonine 328 (Thr328) residue, which directly activates the enzyme and amplifies lipid peroxidation.[1][11]

-

Protein Kinase A (PKA): In vitro studies have demonstrated that PKA can phosphorylate ACSL4, leading to an increase in its enzymatic activity.[12]

Quantitative Data on Phosphorylation

| Kinase | Phosphorylation Site | Effect on ACSL4 Activity | Reference |

| PKC | Not specified | Inhibition | [1] |

| PKCβII | Thr328 | Activation | [1][11] |

| PKA | Not specified | Activation | [12] |

SUMOylation and Acetylation

Recent studies have begun to uncover the roles of other PTMs in regulating ACSL4 function.

-

SUMOylation: The E3 SUMOylase TRIM28 has been shown to promote the SUMOylation of ACSL4 at Lysine 532 (K532).[13] This modification enhances ACSL4 stability by inhibiting its K63-linked ubiquitination and subsequent autophagic degradation, thereby promoting neuronal ferroptosis.[13]

-

Acetylation: Acetylation of ACSL4 has been identified, but the functional consequences of this modification are still under investigation.[1]

IV. Regulation by Protein-Protein Interactions

ACSL4 function is also modulated through its interaction with other proteins.

-

p115: The intracellular vesicular transport factor p115 can bind to ACSL4 with high affinity and promote its degradation.[14]

-

A20: The zinc finger protein A20 directly interacts with and suppresses the expression of ACSL4.[14]

V. Regulation by Subcellular Localization

ACSL4 is predominantly localized to the endoplasmic reticulum (ER) and the outer mitochondrial membrane. Its specific subcellular localization is thought to be critical for channeling arachidonoyl-CoA towards distinct metabolic fates. The distribution of ACSL4 can be influenced by post-translational modifications, such as phosphorylation.[1]

VI. Experimental Protocols

A. In Vitro ACSL4 Enzymatic Activity Assay

This assay measures the formation of radiolabeled arachidonoyl-CoA from arachidonic acid.

Materials:

-

Recombinant human ACSL4 protein

-

Assay Buffer: 175 mM Tris-HCl (pH 7.4), 10 mM ATP, 8 mM MgCl2, 5 mM DTT

-

Coenzyme A (CoA)

-

[³H]-Arachidonic Acid

-

Test compounds (inhibitors/activators) dissolved in DMSO

-

Ethyl acetate (B1210297)

-

Scintillation cocktail and counter

Protocol:

-

Prepare a reaction mixture in a microcentrifuge tube containing assay buffer, CoA, and [³H]-Arachidonic Acid.

-

Add the test compound at various concentrations or DMSO as a vehicle control.

-

Pre-incubate the mixture with the recombinant ACSL4 protein for 10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the substrate mixture.

-

Incubate the reaction for a defined period (e.g., 10-20 minutes) at 37°C.

-

Terminate the reaction by adding 1 ml of ethyl acetate to extract the unreacted [³H]-Arachidonic Acid.

-

Vortex and centrifuge the tubes to separate the aqueous and organic layers. The [³H]-arachidonoyl-CoA will remain in the aqueous phase.

-

Transfer an aliquot of the aqueous layer to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of [³H]-arachidonoyl-CoA formed.

B. Chromatin Immunoprecipitation (ChIP) Assay for Transcription Factor Binding to the ACSL4 Promoter

This protocol is used to determine if a specific transcription factor binds to the ACSL4 promoter in vivo.

Materials:

-

Cells expressing the transcription factor of interest

-

Formaldehyde (1% final concentration) for cross-linking

-

Glycine (125 mM final concentration) for quenching

-

Lysis buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.0) with protease inhibitors

-

Sonicator

-

Antibody specific to the transcription factor of interest

-

Protein A/G agarose (B213101) or magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer (1% SDS, 0.1 M NaHCO3)

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol for DNA purification

-

PCR primers specific for the ACSL4 promoter region

Protocol:

-

Cross-link proteins to DNA by treating cells with 1% formaldehyde.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with an antibody specific to the transcription factor of interest overnight at 4°C.

-

Capture the antibody-protein-DNA complexes with protein A/G beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the complexes from the beads.

-

Reverse the cross-links by heating at 65°C.

-

Digest the proteins with Proteinase K.

-

Purify the DNA using phenol:chloroform extraction and ethanol (B145695) precipitation.

-

Perform PCR or qPCR using primers designed to amplify the specific region of the ACSL4 promoter where the transcription factor is predicted to bind.

C. In Vitro Ubiquitination Assay for ACSL4

This assay reconstitutes the ubiquitination of ACSL4 in a test tube.

Materials:

-

Recombinant ACSL4 protein (substrate)

-

Ubiquitin-activating enzyme (E1)

-

Ubiquitin-conjugating enzyme (E2)

-

E3 ubiquitin ligase specific for ACSL4 (if known)

-

Ubiquitin

-

ATP

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

SDS-PAGE and Western blotting reagents

-

Anti-ACSL4 and anti-ubiquitin antibodies

Protocol:

-

Set up a reaction mixture containing E1, E2, E3 ligase, ubiquitin, and ATP in ubiquitination buffer.

-

Add the recombinant ACSL4 protein to initiate the reaction.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform a Western blot analysis using an anti-ACSL4 antibody to detect ubiquitinated forms of ACSL4, which will appear as a ladder of higher molecular weight bands. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin on the protein.

D. Co-Immunoprecipitation (Co-IP) for ACSL4 Protein Interactions

This protocol is used to identify proteins that interact with ACSL4 within a cell.

Materials:

-

Cell lysate containing ACSL4 and its potential binding partners

-

Anti-ACSL4 antibody

-

Control IgG antibody

-

Protein A/G agarose or magnetic beads

-

Co-IP lysis buffer (non-denaturing, e.g., containing 1% NP-40 or Triton X-100)

-

Wash buffer

-

Elution buffer or SDS-PAGE sample buffer

-

SDS-PAGE and Western blotting reagents

-

Antibodies for Western blotting (anti-ACSL4 and antibodies against potential interacting proteins)

Protocol:

-

Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an anti-ACSL4 antibody or a control IgG antibody overnight at 4°C.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the potential interacting protein. The presence of the interacting protein in the ACSL4 immunoprecipitate, but not in the control IgG immunoprecipitate, indicates an interaction.

VII. Visualizations of Regulatory Pathways and Workflows

References

- 1. The ACSL4 Network Regulates Cell Death and Autophagy in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specificity protein 1-mediated ACSL4 transcription promoted the osteoarthritis progression through suppressing the ferroptosis of chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ACSL4 as a Potential Target and Biomarker for Anticancer: From Molecular Mechanisms to Clinical Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | ACSL4 as a Potential Target and Biomarker for Anticancer: From Molecular Mechanisms to Clinical Therapeutics [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. MicroRNA-670-3p suppresses ferroptosis of human glioblastoma cells through targeting ACSL4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Arachidonic acid downregulates acyl-CoA synthetase 4 expression by promoting its ubiquitination and proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arachidonic acid downregulates acyl-CoA synthetase 4 expression by promoting its ubiquitination and proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. UBE2C-mediated ubiquitination of ACSL4 inhibits ferroptosis and promotes gastric cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 13. Redox regulation of TRIM28 facilitates neuronal ferroptosis by promoting SUMOylation and inhibiting OPTN-selective autophagic degradation of ACSL4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Arachidonyl-CoA in Inflammatory Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonic acid (AA) is a pivotal precursor to a vast array of lipid mediators that orchestrate inflammatory responses. However, the fate of free AA is tightly regulated by its initial activation to arachidonyl-coenzyme A (arachidonyl-CoA). This conversion, primarily catalyzed by Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), represents a critical metabolic node that dictates whether AA is channeled towards immediate synthesis of pro-inflammatory eicosanoids or esterified into phospholipids (B1166683) for storage and future signaling.[1][2] This guide provides an in-depth examination of the synthesis of this compound and its multifaceted roles in key inflammatory pathways, including eicosanoid production, ferroptosis, and inflammasome regulation. Detailed experimental protocols and quantitative data are presented to equip researchers with the foundational knowledge required for investigating this crucial signaling nexus.

Synthesis of this compound: The Commitment Step

The conversion of free arachidonic acid into its metabolically active form, this compound, is the first step in its utilization for phospholipid synthesis and other metabolic processes.[1][3] This ATP-dependent thioesterification with coenzyme A is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[3]

The Key Enzyme: Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4)

Among the five identified mammalian ACSL isoforms, ACSL4 is unique in its distinct preference for polyunsaturated fatty acids (PUFAs), especially arachidonic acid.[1] This substrate specificity positions ACSL4 as a critical gatekeeper in AA metabolism.[1] By converting AA to this compound, ACSL4 channels it towards esterification into membrane phospholipids, thereby regulating the pool of free AA available for immediate oxygenation by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][4]

Caption: Synthesis of this compound by ACSL4.

This compound in Core Inflammatory Pathways

This compound is not merely a metabolic intermediate but a central branching point that directs arachidonic acid into distinct and functionally significant pathways.

Regulation of Eicosanoid Synthesis

Upon cellular stimulation by inflammatory signals, arachidonic acid is liberated from membrane phospholipids by phospholipase A2 (cPLA2).[2][5] Free AA is then available to be metabolized by COX and LOX enzymes into potent pro-inflammatory lipid mediators known as eicosanoids (prostaglandins, thromboxanes, and leukotrienes).[5][6][7]

However, ACSL enzymes, particularly ACSL4, compete with COX and LOX for the same substrate pool of free AA.[8] The formation of this compound diverts AA away from immediate eicosanoid production and facilitates its re-esterification into phospholipids.[2][4] This creates a reservoir of AA within the cell membrane that can be accessed for sustained eicosanoid synthesis upon prolonged inflammatory challenge.[6] Inhibition of ACSL activity has been shown to markedly enhance the biosynthesis of prostaglandins, highlighting the crucial role of this compound formation in tempering the acute inflammatory response.[4]

Caption: this compound formation is a key branch point in AA metabolism.

A Critical Role in Ferroptosis

Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[9] This pathway is increasingly implicated in inflammatory conditions. ACSL4 and the subsequent formation of this compound are indispensable for the execution of ferroptosis.[9][10]

The process involves two key steps:

-

Synthesis of AA-PE: ACSL4 converts free AA to this compound.[9] This this compound is then used as a substrate by lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3) to esterify AA into phosphatidylethanolamines (PEs), generating arachidonoyl-PE (AA-PE).[9][11]

-

Lipid Peroxidation: AA-PEs are particularly vulnerable to oxidation.[11] Lipoxygenase (LOX) enzymes directly oxidize these phospholipids, leading to the accumulation of lipid hydroperoxides, membrane damage, and ultimately, ferroptotic cell death.[9][12]

Genetic or pharmacological inhibition of ACSL4 prevents the formation of AA-PEs, thereby rendering cells resistant to ferroptosis.[13]

Caption: The role of this compound in the ferroptosis pathway.

Regulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex critical for sensing danger signals and initiating inflammatory responses by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β.[14][15] The role of arachidonic acid metabolism in regulating NLRP3 is complex. While this compound is part of the broader metabolic landscape, current evidence suggests that free arachidonic acid, rather than its CoA derivative, acts as a direct inhibitor of NLRP3 inflammasome activation.[16][17]

AA has been shown to suppress NLRP3 activity by inhibiting phospholipase C (PLC).[17] This, in turn, reduces the stimulation of downstream signaling molecules like JNK1, which are required for NLRP3 activation.[17] This inhibitory role provides a potential mechanism for the anti-inflammatory effects observed during fasting, a state associated with elevated plasma AA levels.[17]

Caption: Inhibition of the NLRP3 inflammasome pathway by arachidonic acid.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the role of this compound metabolism in inflammation.

Table 1: Effects of Modulating ACSL Activity on Prostaglandin (B15479496) Synthesis

| Cell Type/System | Experimental Condition | Analyte Measured | Outcome | Reference |

| Rat Fibroblastic 3Y1 Cells | Treatment with Triacsin C (ACSL inhibitor) | Prostaglandin (PG) Biosynthesis | Markedly enhanced | [4] |

| Rat Fibroblastic 3Y1 Cells | siRNA knockdown of Acsl4 | PGE2, PGD2, PGF2α Release | Significantly increased | [4] |

| Rat Fibroblastic 3Y1 Cells | siRNA knockdown of Acsl1 | IL-1β-induced AA Metabolite Release | Reduced | [4] |

| Rabbit Kidney Medulla Microsomes | Incubation with 5 µM AA + Palmitoyl-CoA (10-100 µM) | Prostaglandin (PG) Formation | Decreased (6-40%) | [8] |

| Rabbit Kidney Medulla Microsomes | Incubation with 5 µM AA + Palmitoyl-CoA (10-100 µM) | Arachidonoyl-CoA (AA-CoA) Formation | Increased (1.1-2.3-fold) | [8] |

Table 2: Effects of Arachidonic Acid on NLRP3 Inflammasome Activity

| Cell Type | NLRP3 Stimulus | AA Concentration | Analyte Measured | Outcome | Reference |

| LPS-primed Mouse BMDMs | Nigericin | 40 µM | IL-1β Production | Inhibited | [17] |

| Human THP-1 Cells | Nigericin or Palmitic Acid | 10-40 µM | IL-1β Secretion & ASC Speck Formation | Dose-dependently inhibited | [17] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound and its associated enzymes.

Protocol 1: Measurement of Acyl-CoA Synthetase (ACS) Activity

This section describes a common method for determining ACS activity in cell or tissue lysates. Both radiometric and fluorometric assays are widely used.[3][18]

Method: Fluorometric Acyl-CoA Synthetase Assay

This protocol is based on commercially available kits (e.g., Abcam ab273315) which provide a sensitive and straightforward way to measure ACS activity.[18]

-

Principle: Acyl-CoA produced by ACS activity is metabolized through a series of enzymatic reactions to generate an intermediate compound. This compound reacts with a fluorescent probe to yield a signal that is proportional to the ACS activity. The signal is measured at Ex/Em = 535/587 nm.[18]

-

Materials:

-

Sample: Tissue homogenate (e.g., 10 mg) or cell lysate (e.g., 1 x 10⁶ cells).[18]

-

Assay Buffer

-

ACS Substrate (e.g., a long-chain fatty acid)

-

Coenzyme A (CoA)

-

ATP

-

Enzyme Mix, Converter Mix, Developer Mix (provided in kit)

-

Fluorescent Probe

-

96-well black microplate

-

Microplate reader capable of fluorescence detection

-

-

Procedure:

-

Sample Preparation: Homogenize tissue or cells in ice-cold Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet insoluble material. Collect the supernatant for the assay.[18]

-

Reaction Mix Preparation: Prepare a master mix for all samples and controls according to the kit manufacturer's instructions. The Reaction Mix will typically contain Assay Buffer, ACS Substrate, CoA, ATP, and the enzyme/developer/converter mixes.

-

Background Control: For each sample, prepare a corresponding background control reaction that omits a key component, such as the ACS substrate or CoA, to measure non-specific signal.

-

Assay Execution:

-

Add 2-20 µL of sample supernatant to designated "Sample" and "Sample Background" wells.[18]

-

Adjust the volume in all wells to 50 µL with Assay Buffer.

-

Add 50 µL of the Reaction Mix to the "Sample" wells.

-

Add 50 µL of the Background Control Mix to the "Sample Background" wells.

-

-

Measurement: Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at 37°C. The rate of increase in fluorescence is proportional to the ACS activity.

-

Calculation: Subtract the rate of the background control from the rate of the sample reaction. Calculate the ACS activity based on a standard curve generated with a known amount of the final product (e.g., CoA-SH). Activity is typically expressed in mU/mg of protein.

-

Caption: Experimental workflow for a fluorometric ACS activity assay.

Protocol 2: Quantification of this compound by LC-MS/MS

Absolute quantification of specific acyl-CoA species like this compound requires a highly sensitive and specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20][21]

-

Principle: Cellular lipids are extracted, and the acyl-CoA fraction is isolated. Acyl-CoA species are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the signal of the endogenous this compound to that of a stable isotope-labeled internal standard.

-

Materials:

-

Sample: Frozen cell pellets or tissues.

-

Internal Standard (IS): e.g., [¹³C]-labeled this compound or a non-endogenous odd-chain acyl-CoA like C17-CoA.[21]

-

Extraction Solvents: Isopropanol, acetonitrile (B52724) (ACN), methanol, water (LC-MS grade).

-

Solid Phase Extraction (SPE) cartridges for purification.

-

UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

-

-

Procedure:

-

Sample Preparation & Extraction:

-

Homogenize frozen tissue or cell pellets in a cold extraction solvent (e.g., 2:1 isopropanol:water) containing the internal standard.

-

Perform a liquid-liquid extraction (e.g., with ACN) to precipitate proteins and separate the lipid-containing phase.

-

Evaporate the solvent under nitrogen and reconstitute the sample in a suitable buffer.

-

-

Purification (Optional but Recommended): Use solid-phase extraction (SPE) to purify and concentrate the acyl-CoA fraction, removing interfering lipids and salts.

-

LC Separation:

-

Inject the purified extract onto a reversed-phase column (e.g., C18).

-